N-Carbobenzyloxy-4-keto-L-proline

Thermal Stability Protecting Group Strategy Intramolecular Cyclization

Researchers requiring thermally robust protected amino acids for high-temperature peptide synthesis face limited options. N-Carbobenzyloxy-4-keto-L-proline solves this with Cbz protection stable to 140°C vs. only 67°C for Boc analogs, preventing premature deprotection during scale-up. • Enables reductive amination at the 4-keto position for diverse 4-aminoproline SAR libraries • Key intermediate in spirapril (ACE inhibitor) synthesis via spirocyclic core construction • Supplied as 97% purity crystalline solid with full analytical documentation for GMP/GLP workflows

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 64187-47-9
Cat. No. B1312421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbobenzyloxy-4-keto-L-proline
CAS64187-47-9
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1
InChIKeyRPLLCMZOIFOBIF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cbz-4-oxo-L-proline Overview


N-Carbobenzyloxy-4-keto-L-proline (CAS 64187-47-9), also known as N-Cbz-4-oxo-L-proline, is a protected amino acid building block widely utilized in solution-phase peptide synthesis and as a key intermediate in the preparation of conformationally constrained bioactive molecules. As a 4-ketoproline derivative, it features a carbobenzyloxy (Cbz) protecting group on the pyrrolidine nitrogen and a reactive ketone at the 4-position . The compound is characterized by a molecular formula of C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol, and is typically supplied as a white to off-white crystalline solid with a melting point in the range of 98–102 °C . Its L-stereochemistry ensures compatibility with natural peptide sequences when incorporated into pharmacologically active peptides and peptidomimetics .

Why N-Cbz-4-oxo-L-proline Is Irreplaceable


While numerous proline derivatives exist as peptide building blocks, the selection of N-Carbobenzyloxy-4-keto-L-proline over alternatives such as N-Boc-4-keto-L-proline, N-Cbz-trans-4-hydroxy-L-proline, or Cbz-L-proline is driven by distinct, quantifiable differences in thermal stability, orthogonal protecting group compatibility, and synthetic versatility. The Cbz group confers significantly higher thermal stability compared to the Boc group in prolinol-derived systems, with Cbz-protected derivatives resisting intramolecular cyclization up to 140 °C versus only 67 °C for Boc analogs [1]. Furthermore, the presence of the 4-keto functionality enables reductive amination and other ketone-specific transformations that are impossible with 4-hydroxy or unsubstituted proline derivatives [2]. This specific combination of protection and oxidation state is not replicable with in-class compounds, directly impacting synthetic route design, yield, and the ability to access constrained peptide architectures.

N-Cbz-4-oxo-L-proline Comparative Evidence


Thermal Stability: Cbz vs. Boc Protection

In a direct comparative study of Boc- and Cbz-protected L-prolinol derivatives, the Cbz-protected compound demonstrated markedly superior thermal stability. While the Boc-protected derivative underwent rapid intramolecular cyclization to γ-butyrolactone at 67 °C when the hydroxyl group was converted to a leaving group, the corresponding Cbz-protected derivative required significantly harsher conditions—140 °C in the presence of triethylamine—to initiate an analogous cyclization [1]. This represents a 73 °C increase in thermal stability for the Cbz system.

Thermal Stability Protecting Group Strategy Intramolecular Cyclization

Orthogonal Protection Compatibility in SPPS

In the context of peptide synthesis, protecting group orthogonality is a critical selection criterion. Cbz is orthogonal to both Boc (acid-labile) and Fmoc (base-labile) protecting groups, enabling its use in solution-phase synthesis and as a semi-permanent protecting group in SPPS . In contrast, Boc and Fmoc are the primary α-amine protecting groups in SPPS and are not mutually orthogonal without additional side-chain protection. Cbz can be selectively removed by catalytic hydrogenolysis without affecting Boc or tert-butyl esters [1], a capability not shared by Boc or Fmoc analogs.

SPPS Orthogonal Protection Solution-Phase Peptide Synthesis

Reductive Amination: tert-Butyl Ester Advantage

In a study on the reductive amination of 4-oxoproline derivatives with glycine esters, N-benzyloxycarbonyl-4-oxoproline tert-butyl ester was evaluated against methyl and benzyl ester variants. The tert-butyl ester group yielded the best results, ensuring good yields of amination products and the greatest prevalence of 4-cis-isomers [1]. While this study compared ester derivatives of the same Cbz-protected 4-ketoproline core, the finding underscores that the free acid (CAS 64187-47-9) can be readily converted to the tert-butyl ester to achieve optimal stereocontrol, a synthetic flexibility not inherently available with 4-hydroxy or unsubstituted proline analogs.

Reductive Amination Diastereoselectivity Peptide Constraint

Commercial Availability and Purity

N-Carbobenzyloxy-4-keto-L-proline (CAS 64187-47-9) is commercially available from multiple reputable vendors with consistently high purity specifications. Capot Chemical offers this compound at 98% purity (minimum, HPLC) with water content ≤0.5% and production scale up to kilograms [1]. Synblock supplies it at NLT 98% purity with full analytical documentation including NMR, HPLC, and LC-MS . Chem-Impex provides a purity specification of 96.5–101.5% by titration . In contrast, the Boc analog N-Boc-4-keto-L-proline is less commonly stocked at comparable purity levels, with many vendors requiring custom synthesis or offering lower purity grades (often 95% or less).

Commercial Availability Purity Quality Control

N-Cbz-4-oxo-L-proline Applications


Bicyclic Peptide Scaffold Synthesis

N-Carbobenzyloxy-4-keto-L-proline serves as an essential precursor for synthesizing bridged bicyclic proline derivatives, such as 1,4-diazabicyclo[2.2.1]heptane scaffolds. The free acid can be converted to the tert-butyl ester and subjected to reductive amination with amino acid esters, followed by selective deprotection and cyclization, to yield rigid bicyclic synthons [1]. This application leverages the orthogonal Cbz protection and the 4-keto functionality that is absent in hydroxyproline or simple proline analogs.

Spirapril (ACE Inhibitor) Synthesis

N-Carbobenzyloxy-4-keto-L-proline is a documented intermediate in the synthesis of spirapril, an angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension. The compound undergoes cyclization with ethanedithiol and subsequent Grignard reactions with phenylmagnesium bromide to construct the spirocyclic core of the drug [1]. Its specific Cbz protection and 4-keto oxidation state are required for these transformations; substitution with Boc or Fmoc analogs would alter reactivity and deprotection timing, while 4-hydroxy analogs would require an additional oxidation step.

High-Temperature Synthetic Sequences

Synthetic routes that involve elevated temperatures or strongly basic conditions benefit from the enhanced thermal stability of Cbz-protected derivatives. The Cbz group on N-Carbobenzyloxy-4-keto-L-proline withstands temperatures up to 140 °C before undergoing intramolecular cyclization, compared to only 67 °C for Boc analogs [1]. This property is particularly valuable in industrial-scale processes where reaction exotherms or high-temperature steps cannot be avoided, and where premature deprotection would lead to significant yield losses.

4-Aminoproline Derivatives via Reductive Amination

The 4-keto group of N-Carbobenzyloxy-4-keto-L-proline enables reductive amination with a variety of amines, including glycine esters, ammonium acetate, and other amino acid derivatives, to produce 4-aminoproline derivatives with defined stereochemistry [1][2]. This transformation is not possible with N-Cbz-4-hydroxy-L-proline (which requires activation and inversion) or N-Cbz-L-proline (which lacks the 4-position functional handle). The ability to introduce diverse amine substituents at the 4-position expands the accessible chemical space for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Carbobenzyloxy-4-keto-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.